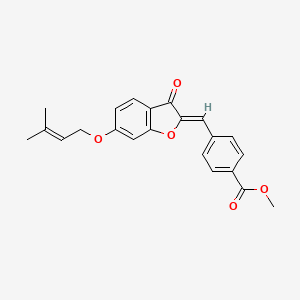

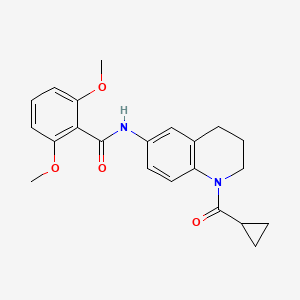

![molecular formula C15H15ClN6O3 B2752086 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034270-36-3](/img/structure/B2752086.png)

4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

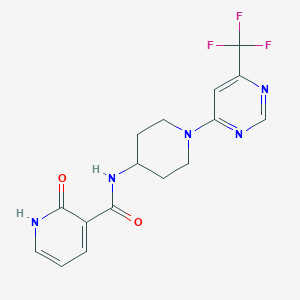

4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide is an intriguing synthetic compound. The molecular structure embodies significant complexity, combining chlorinated pyrazole and pyrido[2,3-d]pyrimidin backbones, elements which hint at potential diverse functionalities. Chemically, it is part of a family of compounds known for their biological activity and potential therapeutic applications.

Mecanismo De Acción

Target of Action

Similar compounds have been used as potential kinase inhibitors . Kinases play a crucial role in cellular signaling and regulation, making them important targets for therapeutic intervention.

Mode of Action

As a potential kinase inhibitor, it may function by binding to the active site of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting signal transduction pathways .

Biochemical Pathways

Kinase inhibitors generally impact signal transduction pathways, which can influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s polar surface area, a factor that can influence absorption and distribution, is reported to be 87 å² .

Result of Action

By inhibiting kinases, the compound could potentially disrupt cellular signaling pathways, leading to altered cell behavior .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide typically starts with the preparation of intermediates. For instance, the pyrido[2,3-d]pyrimidin-2,4-dione core can be synthesized through a multi-step reaction involving nucleophilic substitution and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial synthesis often scales up laboratory methods, ensuring purity and yield through optimized reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions particularly at the pyrazole ring, yielding oxidized derivatives.

Reduction: : Potential reduction of the carbonyl groups within the pyrimidine ring.

Substitution: : Nucleophilic substitution reactions are feasible due to the presence of chlorine.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or thiols are commonly used. Conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

From oxidation and reduction reactions, expected products include various oxidized or reduced forms, which may exhibit different pharmacological properties. Substitution reactions often yield derivatives with altered side chains that can provide insight into the structure-activity relationship.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, it serves as a model compound for studying nucleophilic substitution and condensation reactions, contributing to the development of new synthetic methodologies.

Biology

Biologically, it is studied for its potential inhibitory effects on specific enzymes, making it a candidate for drug development against diseases like cancer.

Medicine

In medicine, its derivative compounds are explored for therapeutic applications, particularly in oncology and antiviral treatments.

Industry

Comparación Con Compuestos Similares

Similar compounds include other pyrazole-carboxamide derivatives and pyrido[2,3-d]pyrimidin compounds. Unique due to the combination of these two structures, 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out for its potential dual functionality and broader range of biological activity.

Similar Compounds

N-methyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylpyrazole-3-carboxamide

4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide

By comparing and contrasting these compounds, researchers can better understand the nuances and potential of this compound, leading to innovative applications in various scientific fields.

Propiedades

IUPAC Name |

4-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O3/c1-2-21-8-10(16)11(20-21)13(23)18-6-7-22-14(24)9-4-3-5-17-12(9)19-15(22)25/h3-5,8H,2,6-7H2,1H3,(H,18,23)(H,17,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUGOREEWJWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

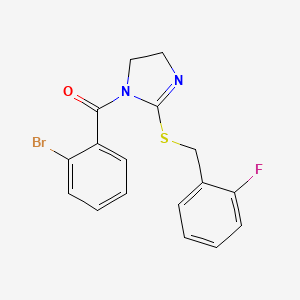

![N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B2752005.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

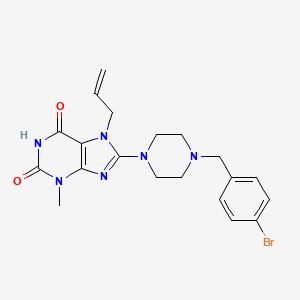

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

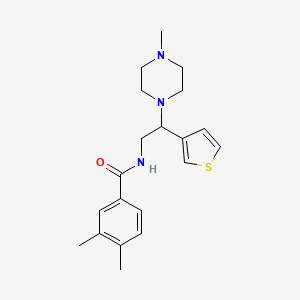

![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE](/img/structure/B2752025.png)